4-Oxo-4H-1-benzothiopyran-3-carboxylic acid

physicochemical profiling salt formation ionization state

4-Oxo-4H-1-benzothiopyran-3-carboxylic acid (CAS 72798-57-3) is a sulfur-containing heterocyclic compound belonging to the thiochromone-3-carboxylic acid class, with molecular formula C₁₀H₆O₃S and molecular weight 206.22 g/mol. It is the direct sulfur analog of chromone-3-carboxylic acid, wherein the endocyclic oxygen atom at position 1 of the benzopyran-4-one scaffold is replaced by a sulfur atom, fundamentally altering electronic distribution, acidity, and biological target engagement.

Molecular Formula C10H6O3S
Molecular Weight 206.22 g/mol
Cat. No. B14900000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4H-1-benzothiopyran-3-carboxylic acid
Molecular FormulaC10H6O3S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CS2)C(=O)O
InChIInChI=1S/C10H6O3S/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H,(H,12,13)
InChIKeyGDZUVVWKWDADDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4H-1-benzothiopyran-3-carboxylic Acid: Core Physicochemical and Structural Profile for Procurement Decision-Making


4-Oxo-4H-1-benzothiopyran-3-carboxylic acid (CAS 72798-57-3) is a sulfur-containing heterocyclic compound belonging to the thiochromone-3-carboxylic acid class, with molecular formula C₁₀H₆O₃S and molecular weight 206.22 g/mol . It is the direct sulfur analog of chromone-3-carboxylic acid, wherein the endocyclic oxygen atom at position 1 of the benzopyran-4-one scaffold is replaced by a sulfur atom, fundamentally altering electronic distribution, acidity, and biological target engagement [1]. Predicted physicochemical properties include a boiling point of 360.9±42.0 °C, density of 1.518±0.06 g/cm³, and a pKa of 2.31±0.20, the latter reflecting enhanced acidity relative to its oxygen counterpart . The compound is commercially available at 98% purity and serves as a versatile building block for medicinal chemistry, dye chemistry, and agrochemical discovery programs [2].

Why 4-Oxo-4H-1-benzothiopyran-3-carboxylic Acid Cannot Be Replaced by Oxygen or Positional Isomer Analogs


Generic substitution with the oxygen analog 4-oxo-4H-chromene-3-carboxylic acid or the positional isomer 4-oxo-4H-thiochromene-2-carboxylic acid is not scientifically justified because the endocyclic sulfur atom fundamentally alters three critical properties: (i) acidity, with a predicted pKa of 2.31 versus 2.55 for the oxygen analog, affecting ionization state, salt formation, and solubility at physiological pH [1]; (ii) electronic structure and UV absorption profile, where the sulfur atom produces a characteristic deshielding effect at the C-5 benzenoid proton and strong absorption in the 250–270 nm region, distinct from oxygen-containing chromones [2]; and (iii) biological target engagement, as demonstrated by the differential MAO-B inhibitory activity between chromone-3-carboxylic acid (potent and selective) and chromone-2-carboxylic acid (inactive at 0.1 mM) [3]. These differences are not cosmetic—they directly impact synthetic utility, biological screening outcomes, and formulation properties.

Quantitative Differentiation Evidence: 4-Oxo-4H-1-benzothiopyran-3-carboxylic Acid vs. Closest Analogs


Enhanced Acidity: pKa 2.31 vs. 2.55 for the Oxygen Analog Chromone-3-Carboxylic Acid

The target compound exhibits a predicted pKa of 2.31±0.20, which is 0.24 log units lower than the pKa of 2.55±0.20 for the direct oxygen analog 4-oxo-4H-chromene-3-carboxylic acid [1]. This increased acidity arises from the greater electron-withdrawing polarizability of the sulfur atom compared to oxygen within the heterocyclic ring, stabilizing the conjugate base . At physiological pH 7.4, the sulfur analog is expected to exist in a higher fractional population of the ionized carboxylate form, which can influence solubility, membrane permeability, and protein binding interactions during biological screening .

physicochemical profiling salt formation ionization state solubility optimization

Antibacterial Scaffold Validation: Activity Comparable to Nalidixic Acid in Gram-Negative Bacteria

In a direct head-to-head antibacterial evaluation, Cecchetti et al. synthesized a series of 1-benzothiopyran-4-one-3-carboxylic acids (compounds 14–16, bearing the identical thiochromone-3-carboxylic acid scaffold as the target compound but with additional C-6 fluorine and C-7 heterocyclic base substitutions) and compared their activity to the first-generation quinolone antibiotic nalidixic acid [1]. The antibacterial evaluation demonstrated that these sulfur-containing analogs exhibited activity comparable to that of nalidixic acid against the tested bacterial panel, while the isothiazolo-fused derivatives (compounds 22–24) showed increased activity against Gram-positive bacteria [1]. Nalidixic acid has reported MIC values in the range of 4–16 mg/L against susceptible Enterobacteriaceae [2]. This validates the thiochromone-3-carboxylic acid core as a viable bioisosteric replacement for the quinolone-3-carboxylic acid pharmacophore, a feature not achievable with the oxygen-containing chromone scaffold [1].

antibacterial discovery quinolone analogs Gram-negative bacteria DNA gyrase inhibition

MAO-B Inhibitor Development: Chromone-3-Carboxylic Acid IC₅₀ = 0.048 µM Establishes the Scaffold Rationale for Sulfur Analog Exploration

The oxygen analog chromone-3-carboxylic acid (4-oxo-4H-chromene-3-carboxylic acid, CAS 39079-62-4) has been unequivocally established as a potent and selective human MAO-B inhibitor with an IC₅₀ of 0.048 µM, whereas chromone-2-carboxylic acid is completely inactive at 0.1 mM, demonstrating that the position of the carboxylic acid group is a critical determinant of activity and isoform selectivity [1][2]. Recent patent literature (CN-117088862-A, 2023) explicitly claims that thiochromone (benzothiopyran-4-one) derivatives exhibit improved MAO-B inhibitory capability and enhanced hydrophobic properties compared to their oxygen counterparts, directly attributing the advantage to the sulfur atom [3]. Furthermore, C-3 substituted thiochromone S,S-dioxide derivatives have been identified as potent and selective hMAO-B inhibitors in the European Journal of Medicinal Chemistry (2024) [4]; and C-3 nitrothiophene-substituted thiochromone analogs achieved IC₅₀ values in the range of 1.4–126.8 nM against hMAO-B with selectivity indices exceeding 90,909-fold over MAO-A [5].

MAO-B inhibition neurodegenerative disease Parkinson's disease selectivity profiling

Photophysical Differentiation: Sulfur-Specific Red-Shift and Dye Application Not Accessible with Oxygen Chromones

A direct and application-specific differentiation is the documented use of the 4-oxo-4H-1-benzothiopyran-3-yl moiety as a replacement for the phenyl unit in Malachite Green analogs, generating novel cationic dyes (designated 627) that have been specifically employed in direct hair dyeing compositions as disclosed in French patent 2004FRP2849373 [1]. This application exploits the unique electronic contribution of the endocyclic sulfur atom, which alters the conjugation pathway and absorption characteristics relative to oxygen-containing chromones. The replacement of oxygen with sulfur in related coumarin dyes has also been shown to improve low-temperature solubility in liquid crystalline formulations [1]. The UV-Vis spectra of 4H-1-benzothiopyran-4-ones (thiochromones) exhibit a very strong absorption band in the 250–270 nm region, which is distinct from the absorption profile of chromones and is attributable to the sulfur-mediated electronic transitions [2].

cationic dyes photophysical properties hair dye formulations UV-Vis spectroscopy

Procurement-Driven Application Scenarios for 4-Oxo-4H-1-benzothiopyran-3-carboxylic Acid


Antibacterial Drug Discovery: Quinolone Bioisostere Scaffold

Procure this compound as a core scaffold for developing sulfur-bioisosteric analogs of quinolone antibiotics. Cecchetti et al. (1993) demonstrated that 1-benzothiopyran-4-one-3-carboxylic acids exhibit antibacterial activity comparable to nalidixic acid, validating the thiochromone-3-carboxylic acid core as a competent replacement for the 4-quinolone-3-carboxylic acid pharmacophore [1]. Programs targeting Gram-negative pathogens or seeking to overcome fluoroquinolone resistance through scaffold hopping should prioritize this compound over oxygen-containing chromone analogs, which lack this specific antibacterial validation.

MAO-B Inhibitor Lead Optimization for Neurodegenerative Disease

Utilize this compound as the starting carboxylic acid building block for synthesizing C-3 substituted thiochromone derivatives targeting human MAO-B. The oxygen analog chromone-3-carboxylic acid is a validated MAO-B inhibitor (IC₅₀ = 0.048 µM) with high selectivity [2]. Recent patent literature (CN-117088862-A, 2023) and medicinal chemistry studies (Eur. J. Med. Chem. 2024; Bioorg. Chem. 2025) confirm that thiochromone derivatives achieve nanomolar hMAO-B potency with selectivity indices exceeding 90,909-fold [3][4]. The thiochromone-3-carboxylic acid scaffold offers electronic tuning advantages conferred by the sulfur atom that oxygen chromones cannot replicate, making this compound the rationally preferred starting material.

Cationic Dye and Optoelectronic Material Synthesis

Employ this compound for synthesizing sulfur-containing triarylmethane-type cationic dyes. The 4-oxo-4H-1-benzothiopyran-3-yl moiety has been successfully used to replace the phenyl group in Malachite Green analogs, yielding functional dyes for direct hair coloring applications (FR patent 2849373, 2004) [5]. The sulfur atom imparts distinct UV-Vis absorption characteristics (strong band at 250–270 nm) and improved low-temperature solubility compared to oxygen-containing coumarin dyes [5][6]. For industrial dye or optoelectronic material programs, this compound provides a unique entry point not accessible via the oxygen chromone analog.

Agrochemical and Fungicide Intermediate Development

Leverage this compound as a key intermediate in agrochemical discovery. Multiple patent filings (2023) describe the preparation of thiochromone-3-carboxylic acids for use in agricultural and horticultural fungicide compositions and as control agents against soil-dwelling injurious organisms [7]. The enhanced acidity (pKa 2.31) of the sulfur analog relative to chromone-3-carboxylic acid may offer improved soil mobility, metal chelation properties, or formulation compatibility for agrochemical applications.

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